

An In-depth Technical Guide to the Molecular Structure and Synthesis of Trilostane

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Compound of Interest

Compound Name: Trilostane

Cat. No.: B1684498

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This technical guide provides a comprehensive overview of the molecular structure, properties, and chemical synthesis of **Trilostane**. The information is intended for researchers, scientists, and professionals in the field of drug development and steroid chemistry.

Molecular Structure and Properties

Trilostane is a synthetic steroid analogue with a complex polycyclic structure. It is a derivative of androstane and is chemically designated as (4 α ,5 α ,17 β)-4,5-epoxy-3,17-dihydroxyandrost-2-ene-2-carbonitrile.[1] The presence of multiple chiral centers results in a specific stereochemistry that is crucial for its biological activity.[2]

The key structural features include a four-ring steroid backbone, an epoxide ring between the 4th and 5th carbon atoms, a hydroxyl group at the 17th position, and a distinctive α,β -unsaturated nitrile group in the A-ring. This unique arrangement of functional groups is responsible for its mechanism of action as a competitive inhibitor of the 3 β -hydroxysteroid dehydrogenase (3 β -HSD) enzyme system.[3][4]

Property	Value	Reference
IUPAC Name	(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.0 ^{2,8} .0 ^{6,8} .0 ^{12,16}]octadec-4-ene-4-carbonitrile	[5]
Chemical Formula	C ₂₀ H ₂₇ NO ₃	[5]
Molecular Weight	329.44 g/mol	[5]
CAS Number	13647-35-3	[5]
Synonyms	Vetoryl, Modrenal, WIN-24,540, 4α,5-Epoxy-3,17β-dihydroxy-5α-androst-2-ene-2-carbonitrile	[5]

Synthesis of Trilostane

The chemical synthesis of **Trilostane** is a multi-step process, with the final and critical step involving the conversion of a steroidal isoxazole precursor. A common and effective method for this transformation is detailed below.

Experimental Protocol: Synthesis from (4α,5α,17β)-4,5-epoxyandrost-2-eno[2,3-d]isoxazol-17-ol

This protocol outlines the laboratory-scale synthesis of **Trilostane** from its immediate precursor.

Materials:

- (4α,5α,17β)-4,5-epoxyandrost-2-eno[2,3-d]isoxazol-17-ol
- Methanol
- Sodium hydroxide (NaOH)

- Acetic acid
- Water (deionized)
- Round-bottomed flask
- Stirrer
- Heating mantle
- Filtration apparatus
- Vacuum oven

Procedure:

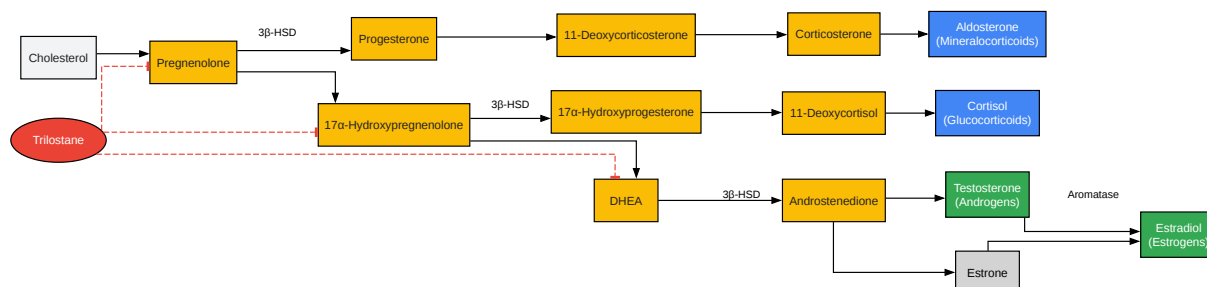
- **Reaction Setup:** In a round-bottomed flask equipped with a stirrer, dissolve (4 α ,5 α ,17 β)-4,5-epoxyandrost-2-eno[2,3-d]isoxazol-17-ol in methanol.
- **Base Treatment:** Add sodium hydroxide to the solution and stir. The base facilitates the cleavage of the isoxazole ring.
- **Heating:** Gently warm the reaction mixture to 40-45°C and maintain this temperature for approximately two hours while stirring. This promotes the ring-opening reaction.
- **Acidification:** Slowly add acetic acid to the reaction mixture over a period of two hours while maintaining the temperature at 40-45°C. This step neutralizes the base and initiates the precipitation of the product.
- **Precipitation:** Add water to the slurry while ensuring the temperature remains between 40-45°C. The addition of water further induces the precipitation of **Trilostane**.
- **Cooling and Filtration:** Allow the slurry to cool to room temperature (18-20°C) with continuous stirring. Collect the solid precipitate by filtration.
- **Washing and Drying:** Wash the collected solid with water to remove any residual impurities. Dry the filter cake in a vacuum oven at 40-50°C until a constant weight is achieved to yield the final **Trilostane** product.

Parameter	Value
Starting Material	(4 α ,5 α ,17 β)-4,5-epoxyandrost-2-eno[2,3-d]isoxazol-17-ol
Solvent	Methanol
Base	Sodium hydroxide
Acid	Acetic acid
Reaction Temperature	40-45°C
Yield	Approximately 95%

Mechanism of Action and Signaling Pathway

Trilostane's primary pharmacological effect is the competitive and reversible inhibition of the 3 β -hydroxysteroid dehydrogenase (3 β -HSD) enzyme.^{[3][4]} This enzyme is a critical component in the steroidogenesis pathway, responsible for the conversion of Δ^5 -3 β -hydroxysteroids to the corresponding Δ^4 -3-ketosteroids. By blocking this enzymatic step, **Trilostane** effectively reduces the synthesis of several steroid hormones.

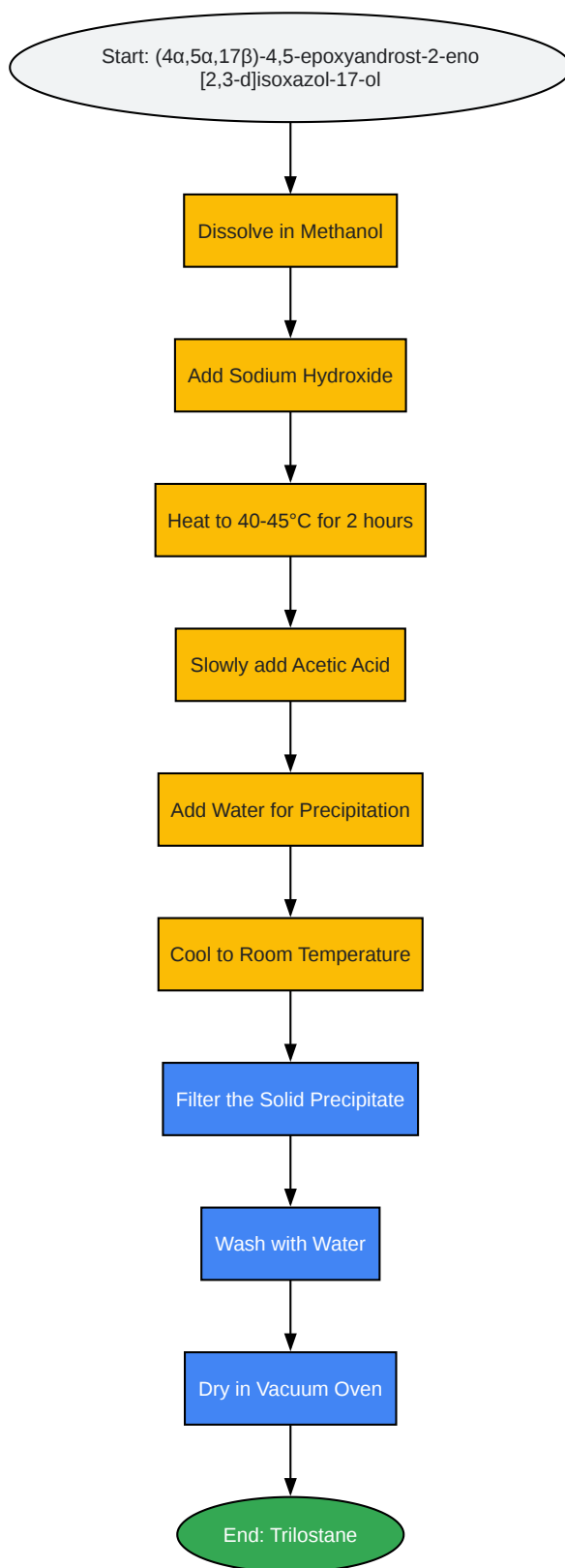
The following diagram illustrates the steroidogenesis pathway and the point of inhibition by **Trilostane**.



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Caption: Steroidogenesis pathway showing **Trilostane**'s inhibition of 3β-HSD.

The following diagram provides a workflow of the synthesis process described in the experimental protocol.



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Caption: Workflow diagram for the synthesis of **Trilostane**.

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